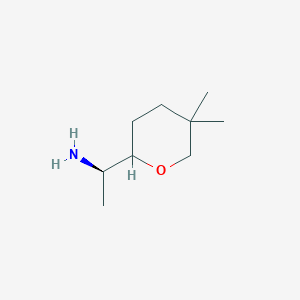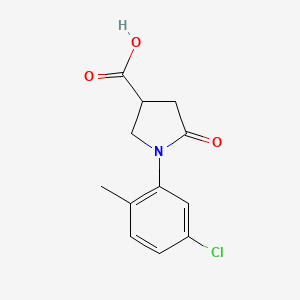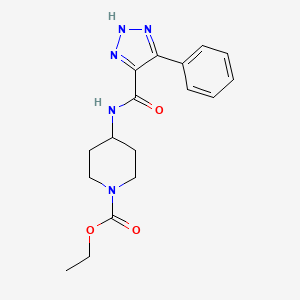
(1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine, also known as DMXE, is a chemical compound that belongs to the class of psychoactive substances. It is a derivative of the well-known compound, methamphetamine, and has been gaining attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
(1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), which means that it increases the levels of these neurotransmitters in the brain. It also acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means that it prevents the reuptake of these neurotransmitters, leading to prolonged effects.
Biochemical and Physiological Effects:
(1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine has been found to induce feelings of euphoria, increased energy, and heightened sensory perception. It has also been found to increase sociability and empathy, which may make it useful in the treatment of social anxiety and depression. However, it can also cause adverse effects, such as anxiety, paranoia, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
(1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, it also has limitations, such as its limited solubility and instability in aqueous solutions.
Zukünftige Richtungen
Future research on (1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine should focus on its potential therapeutic applications in the treatment of neurological and psychiatric disorders, as well as its mechanism of action and biochemical and physiological effects. Additionally, research should be conducted on the long-term effects of (1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine use and its potential for abuse and addiction. Finally, further studies should be conducted on the optimal dosing and administration of (1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine for therapeutic use.
Synthesemethoden
The synthesis of (1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine involves the reduction of ephedrine or pseudoephedrine using a reducing agent, such as lithium aluminum hydride or sodium borohydride, followed by the addition of a 2,2-dimethyl-1,3-dioxolane-4-methanol. This results in the formation of (1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. It has been found to have a similar mechanism of action to other psychoactive substances, such as MDMA and ketamine, which have shown promising results in clinical trials for these disorders.
Eigenschaften
IUPAC Name |
(1R)-1-(5,5-dimethyloxan-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(10)8-4-5-9(2,3)6-11-8/h7-8H,4-6,10H2,1-3H3/t7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXQPLRETSQVNS-GVHYBUMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CO1)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CO1)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({2-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]ethyl}amino)pentanoic acid](/img/structure/B2853370.png)
![N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2853371.png)
![N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2853375.png)
![1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B2853376.png)

![4-{[(Furan-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B2853379.png)


![3-(2-chloro-6-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2853384.png)


![2-(3-Benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)acetamide](/img/structure/B2853388.png)
![8-(4-methoxybenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2853389.png)